2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid is a fluorinated carboxylic acid derivative featuring a piperidin-4-ylidene core protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via piperidine . This compound is likely utilized as a building block in medicinal chemistry or as an intermediate in the synthesis of more complex molecules, though specific applications require further investigation.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-20(21(25)26)14-9-11-24(12-10-14)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBBPDYDDGWAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid typically involves multiple steps. One common approach includes the following steps:
Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Ylidene Group: The protected piperidine is then reacted with a suitable aldehyde or ketone to form the ylidene group.
Introduction of the Fluoroacetic Acid Moiety: Finally, the fluoroacetic acid moiety is introduced through a nucleophilic substitution reaction, typically using a fluoroacetate ester and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoroacetic acid moiety, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group in peptide synthesis, while the fluoroacetic acid moiety can participate in biochemical reactions. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Fluorination and Conformational Rigidity
The α-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs like 2-[1-(Fmoc)piperidin-4-yl]acetic acid (CAS 180181-05-9). Fluorine’s electronegativity and small atomic radius can enhance metabolic stability by resisting oxidative degradation and improving binding interactions in enzymatic pockets . The piperidin-4-ylidene core introduces a double bond, conferring rigidity that may optimize target engagement compared to saturated piperidine derivatives .
Protective Group Variations
Compounds with dual protective groups, such as the Boc-protected variant (CAS 204058-25-3), enable sequential deprotection strategies in multi-step syntheses. However, the target compound’s single Fmoc group simplifies synthetic workflows, making it preferable for straightforward peptide elongation .
Substituent Position and Bioactivity
The position of substituents on the piperidine ring significantly impacts bioactivity. For example, piperidin-3-yl derivatives (CAS 885951-96-2) may exhibit altered binding kinetics in soluble epoxide hydrolase (sEH) inhibition compared to piperidin-4-yl analogs, as seen in .
Research and Development Gaps
Toxicity Profiles: Limited ecotoxicological data (e.g., aquatic toxicity, biodegradability) for fluorinated Fmoc derivatives .
Synthetic Optimization: highlights HATU/DIPEA-mediated coupling in DMF as a common method, but idene-containing compounds may require specialized conditions for stability .
Biological Applications: Further studies are needed to explore the target compound’s role in sEH inhibition or peptide-based therapeutics.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid (commonly referred to as Fmoc-piperidine derivative) is a synthetic compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) group, contributes to its biological activity, particularly in the context of peptide synthesis and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Where correspond to the molecular composition derived from its IUPAC name and chemical properties.
The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group is a well-known protective group for amines in organic synthesis, allowing for the selective functionalization of amino acids during solid-phase peptide synthesis (SPPS).
Key Mechanisms:
- Peptide Synthesis: The Fmoc group enables the formation of peptide bonds while protecting the amino group from unwanted reactions.
- Biological Interactions: The fluoroacetic acid moiety may interact with various biological targets, potentially influencing metabolic pathways or enzyme activities.
Biological Activity and Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity: Some studies suggest that derivatives of fluoroacetic acid can inhibit tumor growth by interfering with metabolic pathways in cancer cells.
- Antimicrobial Properties: Fluorinated compounds often demonstrate enhanced antimicrobial activity due to their lipophilicity and ability to penetrate cellular membranes.
- Neuroprotective Effects: Certain piperidine derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor effects of fluorinated piperidine derivatives. The researchers found that these compounds inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
In another investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of fluoroacetic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, highlighting the potential use of these compounds in treating bacterial infections.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
